molecular formula C24H32N6O3 B607618 Gdc-0349 CAS No. 1207360-89-1

Gdc-0349

Cat. No. B607618
CAS RN: 1207360-89-1
M. Wt: 452.55
InChI Key: RGJOJUGRHPQXGF-INIZCTEOSA-N
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Description

GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR . It exhibits anticancer chemotherapeutic activity and displays pre-clinical efficacy in vitro and in vivo .


Synthesis Analysis

This compound is a remarkably selective mTOR inhibitor, with less than 25% inhibition of 266 kinases, including all isoforms of PI3K when tested at 1 μM .


Molecular Structure Analysis

The molecular formula of this compound is C24H32N6O3 . It has a molecular weight of 452.55 .


Chemical Reactions Analysis

This compound inhibits cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation . Although this compound blocked Akt-mTORC1/2 activation in NSCLC cells, it also exerted cytotoxicity in Akt1-knockout A549 cells .


Physical And Chemical Properties Analysis

This compound has a designated molecular formula of C24H32N6O3 and a molecular weight of 452.559 g/mol .

Scientific Research Applications

  • GDC-0349 is effective in inhibiting non-small cell lung cancer (NSCLC) cell growth. It acts through both Akt-mTOR-dependent and Akt-mTOR-independent mechanisms, making it a potential therapeutic agent for NSCLC treatment (Yang et al., 2020).

  • In head and neck squamous cell carcinoma (HNSCC) cells, this compound has shown promise as an anti-cancer agent, particularly when autophagy is inhibited. It targets mTOR signaling and induces apoptosis in cancer cells (Zhou et al., 2016).

  • This compound has been identified as a potent and selective ATP-competitive inhibitor of mTOR, showing efficacy in mouse xenograft cancer models. This highlights its potential as a therapeutic target for various cancer types (Pei et al., 2013).

  • The compound also shows potential in treating basal cell carcinoma (BCC) and pancreatic adenocarcinoma, as part of combination therapies or as a monotherapy. Studies have shown that it can inhibit tumor growth and modulate signaling pathways relevant to these cancers (Kim et al., 2014).

  • This compound's role in inhibiting colon cancer cell lines has also been explored. It affects cell proliferation and apoptosis, potentially influencing cancer stem cell characteristics (Wu et al., 2017).

  • It has shown effects in lung cancer cell lines, mediated by side populations, suggesting its potential in targeting cancer stem cells in lung cancer (Tian et al., 2012).

Safety and Hazards

GDC-0349 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152996
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207360-89-1
Record name GDC-0349
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0349
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0349
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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